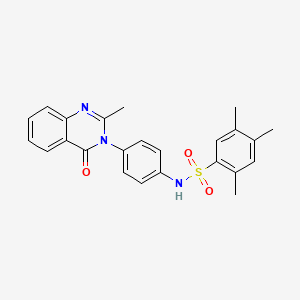

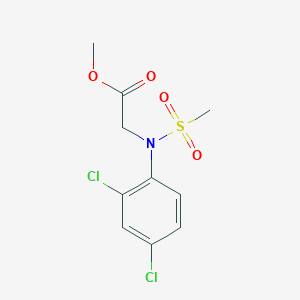

2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with a focus on their role as inhibitors of kynurenine 3-hydroxylase. These compounds were synthesized and evaluated for their inhibitory activity, with some showing high affinity for the enzyme . Another study reported the synthesis of benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties, aiming to improve flexibility and enhance biological activity, particularly as carbonic anhydrase inhibitors . Additionally, new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some derivatives showing cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions that form a three-dimensional network, which could be indicative of the structural features that contribute to their biological activities . These interactions are often key to the binding affinity of such compounds to their target enzymes.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include the formation of key intermediates through reactions such as chlorosulfonation. For example, novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety were prepared using chlorosulfonic acid under anhydrous conditions, demonstrating the importance of specific chemical reactions in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can significantly alter their properties, such as solubility and reactivity, which in turn can affect their biological activity. For instance, the cytotoxic activities of certain derivatives were highlighted, suggesting that these properties are crucial for their potential as anti-tumor agents . The inhibitory activities of these compounds against carbonic anhydrase also underscore the importance of their chemical properties in their function as enzyme inhibitors .

Aplicaciones Científicas De Investigación

Pharmacological Properties : Quinazoline derivatives, including those similar to the specified compound, have been investigated for their potential as diuretic, antihypertensive, and anti-diabetic agents. For instance, a study found that certain quinazoline derivatives exhibited significant activity in these areas, comparing favorably with standard drugs like metolazone, prazosin, and diazoxide (Rahman et al., 2014).

Synthesis and Structure Analysis : Research has been conducted on the synthesis of new ligands containing sulfanilamide and quinazolinone fragments. These compounds, including the zinc and cadmium complexes, exhibited luminescence properties, which were studied using quantum chemical methods (Popov et al., 2017).

Antitumor Potential : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds in this category showed more potency and efficacy than the reference drug Doxorubicin (Alqasoumi et al., 2010).

Antimicrobial Activity : A series of semicarbazide derivatives linked to quinazolinone were synthesized and showed promising antimicrobial activity against various human pathogenic microorganisms (Saravanan et al., 2015).

Analgesic and Anti-inflammatory Activities : Research into 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring has shown that these compounds exhibit potent analgesic and anti-inflammatory activities (Dewangan et al., 2016).

Propiedades

IUPAC Name |

2,4,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15-13-17(3)23(14-16(15)2)31(29,30)26-19-9-11-20(12-10-19)27-18(4)25-22-8-6-5-7-21(22)24(27)28/h5-14,26H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXSHYHUPLJYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)